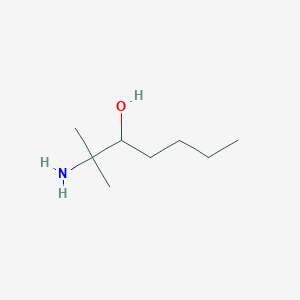

2-Amino-2-methyl-3-heptanol

Cat. No. B8492887

M. Wt: 145.24 g/mol

InChI Key: SIIRUNPHWYOSFJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09034929B2

Procedure details

Catalytic hydrogenation of the 2-methyl-2-nitro-3-heptanol to the 2-amino-2-methyl-3-heptanol. A sample of 2-amino-2-methyl-3-heptanol (2A2M3H) was synthesized by the reduction of the 2-methyl-2-nitro-3-heptanol by a Parr Autoclave unit. The stainless steel, 2 liter autoclave was loaded with Grace 3201 Raney Nickel (RaNi, 90 g wet, 45 g dry, 10 wt %) and methanol (MeOH, 300 g). The autoclave was sealed, assembled, purged with nitrogen then hydrogen, pressurized with hydrogen, stirred at 600 RPM, and warmed to 40° C. The yellow nitro-alcohol (422 g) had been diluted with absolute ethanol (EtOH, 150 g) and was pumped into the autoclave (4 ml/min) After 3 h the addition was complete and after 3.5 h the reaction was judged complete as no hydrogen uptake was observed. The autoclave was cooled, stirring stopped, vented, and purged with nitrogen. The autoclave was disassembled and the contents were vacuum filtered to remove the RaNi catalyst. This resulted in the isolation of a light yellow liquid (80 area %) that was concentrated in vacuo (55° C./full vacuum) before product was taken overhead (50-52° C./full vacuum). This resulted in the isolation of a clear, colorless, solid (268 g, 91.9 area %, 57% overall yield) that contained some oxazolidine (4.9 area %).

Name

2-methyl-2-nitro-3-heptanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-methyl-2-nitro-3-heptanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-amino-2-methyl-3-heptanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([N+:10]([O-])=O)([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].O1CCNC1>[Ni].CO>[NH2:10][C:2]([CH3:3])([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:1]

|

Inputs

Step One

|

Name

|

2-methyl-2-nitro-3-heptanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C(CCCC)O)[N+](=O)[O-]

|

Step Two

|

Name

|

2-methyl-2-nitro-3-heptanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C(CCCC)O)[N+](=O)[O-]

|

Step Three

|

Name

|

2-amino-2-methyl-3-heptanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C(CCCC)O)[N+](=O)[O-]

|

Step Four

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CNCC1

|

Step Six

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Seven

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 600 RPM

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The yellow nitro-alcohol (422 g) had been diluted with absolute ethanol (EtOH, 150 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was complete and after 3.5 h

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the RaNi catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulted in the isolation of a light yellow liquid (80 area %) that

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated in vacuo (55° C./full vacuum) before product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(50-52° C./full vacuum)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulted in the isolation of a clear, colorless,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solid (268 g, 91.9 area %, 57% overall yield) that

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |